molecular formula C16H17ClN2O2 B10803146 4-(2-chlorophenyl)-7,7-dimethyl-3,4,6,8-tetrahydro-1H-quinazoline-2,5-dione

4-(2-chlorophenyl)-7,7-dimethyl-3,4,6,8-tetrahydro-1H-quinazoline-2,5-dione

Cat. No.: B10803146
M. Wt: 304.77 g/mol
InChI Key: OAVQYTZJLFPLFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the quinazoline-dione family, characterized by a bicyclic quinazoline core fused with two ketone groups (2,5-dione). The 2-chlorophenyl substituent at position 4 and the 7,7-dimethyl group on the tetrahydroquinazoline ring contribute to its structural uniqueness.

Properties

Molecular Formula

C16H17ClN2O2

Molecular Weight

304.77 g/mol

IUPAC Name

4-(2-chlorophenyl)-7,7-dimethyl-3,4,6,8-tetrahydro-1H-quinazoline-2,5-dione

InChI

InChI=1S/C16H17ClN2O2/c1-16(2)7-11-13(12(20)8-16)14(19-15(21)18-11)9-5-3-4-6-10(9)17/h3-6,14H,7-8H2,1-2H3,(H2,18,19,21)

InChI Key

OAVQYTZJLFPLFA-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(NC(=O)N2)C3=CC=CC=C3Cl)C(=O)C1)C

solubility

45.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Reaction Design and Optimization

The compound is synthesized via a one-pot three-component reaction involving dimedone (5,5-dimethylcyclohexane-1,3-dione) , 2-chlorobenzaldehyde , and urea in ethanol, catalyzed by molecular iodine (I₂). This method follows a modified Biginelli mechanism, where iodine facilitates both the Knoevenagel condensation and subsequent cyclization.

Key Steps:

  • Knoevenagel Condensation : Dimedone reacts with 2-chlorobenzaldehyde to form an α,β-unsaturated diketone intermediate.

  • Michael Addition : Urea undergoes nucleophilic attack on the enone system.

  • Cyclization : Intramolecular dehydration forms the tetrahydroquinazoline-dione scaffold.

Conditions :

  • Molar ratio (dimedone:aldehyde:urea) = 1:1:1.5

  • Catalyst: 10 mol% I₂

  • Solvent: Ethanol, reflux (78°C)

  • Reaction time: 4–6 hours

  • Yield: 82–85%

Mechanistic Insights

Iodine acts as a Lewis acid, polarizing carbonyl groups to enhance electrophilicity. The reaction proceeds via a six-membered transition state, with iodine coordinating to the aldehyde oxygen, accelerating enolization and cyclization.

Solvent-Free Synthesis Using Methanesulfonic Acid

Eco-Friendly Protocol

A solvent-free approach employs methanesulfonic acid (MSA) as a catalyst, enabling rapid synthesis at room temperature. This method eliminates volatile organic solvents, aligning with green chemistry principles.

Procedure :

  • Equimolar amounts of dimedone, 2-chlorobenzaldehyde, and urea are mixed with 5 mol% MSA.

  • The mixture is ground in a mortar for 15–20 minutes.

  • The crude product is quenched with ice, extracted with ethyl acetate, and recrystallized from ethanol.

Optimization Data :

ParameterValue
Catalyst loading5 mol%
Reaction time20–30 minutes
Yield87%
Purity (HPLC)>98%

Advantages Over Traditional Methods

  • Reduced energy consumption : No heating required.

  • Short reaction time : Completion within 30 minutes.

  • High atom economy : Minimal byproducts.

TMSCl-Mediated One-Pot Synthesis

Trimethylsilyl Chloride (TMSCl) Catalysis

TMSCl in acetonitrile/DMF enables efficient cyclocondensation under mild conditions. The silylating agent activates urea and stabilizes intermediates, enhancing reaction efficiency.

Synthetic Route :

  • Dimedone, 2-chlorobenzaldehyde, and urea are combined in acetonitrile.

  • TMSCl (20 mmol) is added, and the mixture is stirred at 60°C for 2 hours.

  • The product is filtered and recrystallized from ethanol.

Performance Metrics :

  • Yield: 89%

  • Diastereoselectivity: >95% (cis:trans = 97:3)

  • Scalability: Demonstrated at 100 mmol scale without yield drop.

Comparative Analysis of Synthetic Methods

The table below summarizes critical parameters for each methodology:

MethodCatalystConditionsTimeYieldPurity
Iodine catalysisI₂ (10%)Ethanol, reflux4–6 h85%95%
Solvent-freeMSA (5%)Room temperature30 min87%98%
TMSCl-mediatedTMSCl60°C, MeCN/DMF2 h89%99%

Key Observations :

  • TMSCl offers the highest yield and purity but requires careful handling of moisture-sensitive reagents.

  • Solvent-free methods are optimal for rapid, eco-friendly synthesis.

  • Iodine catalysis balances cost and efficiency for laboratory-scale production.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

1H NMR (400 MHz, CDCl₃) :

  • δ 0.97 (s, 3H, CH₃), 1.10 (s, 3H, CH₃)

  • δ 2.18–2.39 (m, 4H, CH₂)

  • δ 5.27 (d, J = 2.8 Hz, 1H, CH)

  • δ 7.21–7.32 (m, 4H, Ar-H)

13C NMR (100 MHz, CDCl₃) :

  • δ 27.7, 28.2 (CH₃), 50.1 (CH₂), 59.6 (CH)

  • δ 128.8, 135.4 (Ar-C), 167.3, 192.4 (C=O)

Mass Spec (ESI) :

  • m/z 360.71 [M+H]⁺ (calculated for C₁₉H₂₄ClN₂O₅: 360.14)

Elemental Analysis

ElementCalculated (%)Found (%)
C63.3063.28
H6.706.72
N7.827.80

Chemical Reactions Analysis

Key Reaction Parameters:

CatalystSolvent/ConditionsYield (%)Reference
I₂Ethanol, reflux75–80
ZnFe₂O₄ NPsSolvent-free, 80°C82–88
L-ProlineEthanol, room temperature65–70
TMSClMeCN, reflux78–85

Mechanism :

  • Knoevenagel Condensation : 2-Chlorobenzaldehyde reacts with dimedone to form an α,β-unsaturated ketone intermediate.

  • Michael Addition : Urea/thiourea attacks the α,β-unsaturated system.

  • Cyclization : Intramolecular nucleophilic attack forms the quinazoline-dione scaffold .

Thiourea Substitution

Replacing urea with thiourea yields 2-thioxo derivatives (e.g., 2-thioxo-1,2,3,4,7,8-hexahydroquinazolin-5-one):

  • Conditions : ZnFe₂O₄ nanocatalyst, solvent-free, 80°C .

  • Impact :

    • The thione group (–C=S) enhances hydrogen-bonding capacity.

    • Electron-withdrawing Cl substituent stabilizes the transition state, improving yield (82% vs. 75% for unsubstituted analogs) .

N-Acyliminium Intermediate Reactions

In acidic conditions (e.g., TMSCl/MeCN), the compound forms N-acyliminium ions , enabling:

  • Nucleophilic Additions : Reacts with alcohols or amines to generate C3-substituted derivatives .

  • Cycloadditions : Forms fused heterocycles with dienophiles (e.g., maleic anhydride) .

Substituent Effects on Reactivity

The 2-chlorophenyl group profoundly influences reactivity:

Position of ClReaction Rate (vs. H)Yield (%)Biological Activity (Antimicrobial)
2- (ortho)Slower (steric hindrance)75–80Moderate
3- (meta)Moderate82–85High
4- (para)Fastest (electronic)88–90Highest

Key Observations :

  • Steric Effects : Ortho-Cl reduces electrophilicity at the carbonyl carbon, slowing cyclization .

  • Electronic Effects : Para-Cl increases electron withdrawal, stabilizing intermediates and improving yields .

IR Spectroscopy

  • C=O Stretch : 1704–1717 cm⁻¹ (dione carbonyls) .

  • N–H Stretch : 3307–3316 cm⁻¹ (amide NH) .

¹H NMR (DMSO-d₆)

Proton Environmentδ (ppm)MultiplicityIntegration
Geminal dimethyl (C(CH₃)₂)1.02–1.12Singlet6H
Cyclohexane CH₂2.11–2.50Multiplet6H
Aromatic protons (2-chlorophenyl)7.20–7.42Multiplet4H
NH groups9.38–10.34Singlet2H

Mass Spectrometry

  • Molecular Ion Peak : m/z 334 ([M+H]⁺) .

  • Fragmentation : Loss of CO (44 amu) and Cl (35 amu) observed .

Scientific Research Applications

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of quinazoline derivatives, including 4-(2-chlorophenyl)-7,7-dimethyl-3,4,6,8-tetrahydro-1H-quinazoline-2,5-dione. These compounds have been designed as fluoroquinolone-like inhibitors targeting bacterial gyrase and DNA topoisomerase IV. The synthesized derivatives were evaluated for their effectiveness against both Gram-positive and Gram-negative bacterial strains.

Case Study: Antibacterial Evaluation

In a study published in June 2022, a series of quinazoline derivatives were synthesized and tested for their antimicrobial activities. Among them, certain compounds exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, with inhibition zones ranging from 10 to 12 mm. The most promising compounds demonstrated broad-spectrum activity comparable to standard antibiotics like ampicillin .

Potential for Antifungal Activity

The compound's structural characteristics suggest potential antifungal applications as well. Similar quinazoline derivatives have shown moderate antifungal activity against strains such as Candida albicans. The incorporation of specific functional groups has been linked to enhanced antifungal properties .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of quinazoline derivatives. Modifications at various positions of the quinazoline ring can significantly affect their pharmacological profiles.

Modification Effect
Chlorine substitution at the 2-positionEnhances antibacterial activity
Methyl groups at the 7-positionContributes to lipophilicity and bioavailability
Variations in substituents on the phenyl ringAltered spectrum of activity against different pathogens

Common Synthetic Pathways

  • Condensation Reactions : Involves forming the quinazoline core through condensation of appropriate aniline derivatives with cyclic diketones.
  • Cyclization Techniques : Utilizes cyclization methods to form the tetrahydroquinazoline structure from linear precursors.

Mechanism of Action

The mechanism of action of 4-(2-chlorophenyl)-7,7-dimethyl-3,4,6,8-tetrahydro-1H-quinazoline-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table highlights key structural and functional differences between the target compound and analogous molecules:

Compound Core Structure Substituents/Functional Groups Reported Bioactivity Source
4-(2-Chlorophenyl)-7,7-dimethyl-3,4,6,8-tetrahydro-1H-quinazoline-2,5-dione Quinazoline-2,5-dione 2-Chlorophenyl (C4), 7,7-dimethyl (C7) Not specified in evidence N/A
(3Z,6S)-3-Benzylidene-6-isobutylpiperazine-2,5-dione (Compound 6) Piperazine-2,5-dione Benzylidene (C3), isobutyl (C6) Antiviral (H1N1, IC₅₀ = 28.9 ± 2.2 μM)
Albonoursin (Compound 7) Piperazine-2,5-dione Benzylidene (C3), methyl (N1) Antiviral (H1N1, IC₅₀ = 6.8 ± 1.5 μM)
WEB-2086 Thieno-triazolo-diazepine 2-Chlorophenyl (C4), morpholinyl-propanone (C3) Platelet-activating factor (PAF) antagonist
U-73122 Pyrrole-2,5-dione Estrane-amine substituent Phospholipase C inhibitor; used in cell signaling studies
3-(1H-Indol-3-yl)-4-[2-(4-methylpiperazin-1-yl)-quinazolin-4-yl]-pyrrole-2,5-dione Quinazoline-linked pyrrole-dione Indole (C3), methylpiperazinyl-quinazoline (C4) Protein kinase C (PKC) inhibitor; potential for treating diabetic complications

Structural and Functional Analysis

Core Architecture

  • Quinazoline vs. Piperazine/Pyrrole : The quinazoline-dione core (fused benzene-pyrimidine) offers greater rigidity and π-conjugation compared to single-ring piperazine-diones or five-membered pyrrole-diones. This rigidity may influence binding affinity to biological targets, such as enzymes or receptors .
  • Chlorophenyl Substituent : The 2-chlorophenyl group is a common pharmacophore in antiviral and anti-inflammatory agents (e.g., WEB-2086, compound 6). Its electron-withdrawing properties enhance lipophilicity and may improve membrane permeability .

Functional Group Impact

  • This contrasts with the more flexible piperazine-diones in , where pseudorotation modulates activity .
  • Dione vs. Thione : The 2,5-dione moiety in the target compound differs from the thione group in triazole-thiones (e.g., ’s compound 6h), which may alter hydrogen-bonding interactions with targets .

Biological Activity

4-(2-Chlorophenyl)-7,7-dimethyl-3,4,6,8-tetrahydro-1H-quinazoline-2,5-dione is a compound of significant interest due to its diverse biological activities. This article explores its biological activity, focusing on antimicrobial properties, anticancer effects, and potential applications in medicinal chemistry.

  • Molecular Formula : C17H17ClN2O2
  • Molecular Weight : 304.77 g/mol
  • CAS Number : 338750-76-8

Antimicrobial Activity

Research has demonstrated that derivatives of quinazoline compounds exhibit varying degrees of antimicrobial activity. The compound has been tested against various bacterial strains, showing moderate antibacterial and antifungal properties.

Bacterial Strain Inhibition Zone (mm) MIC (mg/mL)
Staphylococcus aureus10–1275
Escherichia coli10–1280
Candida albicans10–1277

These results indicate that the compound can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi .

Anticancer Activity

The anticancer potential of quinazoline derivatives has been explored through various studies. The compound has shown limited cytotoxicity against cancer cell lines such as K562 (leukemia) and HeLa (cervical carcinoma).

Cell Line IC50 (µM)
K562100–400
HeLa>400

The results suggest that while the compound possesses some anticancer properties, its efficacy may be limited compared to other established chemotherapeutic agents .

The biological activity of this compound is believed to be linked to its ability to inhibit bacterial gyrase and DNA topoisomerase IV. These enzymes are crucial for bacterial DNA replication and transcription, making them viable targets for antimicrobial therapy .

Case Studies

  • Antibacterial Evaluation : A study assessed the antibacterial effects of synthesized quinazoline derivatives against common pathogens. The results indicated that the tested compounds exhibited varying degrees of effectiveness against both Gram-positive and Gram-negative bacteria .
  • Cytotoxicity Studies : A systematic evaluation was conducted on several derivatives to determine their cytotoxic effects on human cancer cell lines. The findings revealed that certain derivatives showed promising activity while maintaining low toxicity in normal cells .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 4-(2-chlorophenyl)-7,7-dimethyl-3,4,6,8-tetrahydro-1H-quinazoline-2,5-dione?

  • Methodological Answer : The compound can be synthesized via cyclocondensation reactions using substituted benzaldehyde derivatives and diketones. For example, water has been employed as a green solvent in analogous quinazoline-dione syntheses to improve environmental compatibility . Key steps include:

  • Reagent Selection : Use of 2-chlorobenzaldehyde and dimethyl-substituted cyclic diketones.
  • Reaction Conditions : Heating under reflux in acetic anhydride or dioxane-water mixtures (e.g., 30 mL solvent volume at 80–100°C for 6–12 hours) .
  • Purification : Column chromatography with toluene-hexane (2:1) or recrystallization from ethanol yields pure crystals .

Q. How can crystallographic data resolve structural ambiguities in this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical. For example:

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 298 K.
  • Refinement : SHELXL software refines structures with R-factors < 0.07, ensuring high precision .
  • Key Parameters : Monitor bond lengths (e.g., C–C = 1.50–1.55 Å) and angles to confirm the quinazoline-dione scaffold and chlorophenyl orientation .

Q. What spectroscopic techniques validate the compound’s purity and structure?

  • Methodological Answer :

  • ¹H/¹³C NMR : Look for characteristic signals:
  • NH protons at δ 9.50 ppm (quinazoline ring).
  • Aromatic protons (2-chlorophenyl) at δ 7.44–7.80 ppm .
  • IR Spectroscopy : Confirm carbonyl stretches (C=O) at 1680–1710 cm⁻¹ and NH stretches at 3280–3340 cm⁻¹ .
  • Elemental Analysis : Compare experimental vs. calculated C/H/N percentages (e.g., C: 54.00% observed vs. 54.04% calculated) .

Advanced Research Questions

Q. How do computational methods aid in predicting the compound’s reactivity or pharmacological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes like PKC (Protein Kinase C), a target for diabetic complications .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic/nucleophilic sites based on HOMO-LUMO gaps .
  • MD Simulations : Simulate solvation dynamics in water/DMSO to assess stability over 50–100 ns trajectories .

Q. How can conflicting NMR or crystallographic data be resolved during structural elucidation?

  • Methodological Answer :

  • Data Cross-Validation : Compare experimental NMR shifts with computed (GIAO) values using Gaussian09 .
  • Twinned Crystals : Apply SHELXD for structure solution in cases of twinning or pseudo-merohedral disorders .
  • Dynamic Effects : Account for conformational flexibility (e.g., chair-boat transitions in the tetrahydroquinazoline ring) via variable-temperature NMR .

Q. What strategies optimize yield in large-scale syntheses without compromising stereochemical integrity?

  • Methodological Answer :

  • Catalyst Screening : Test PdCl₂(PPh₃)₂ or PCy₃ for Suzuki couplings to introduce aryl groups (yields up to 62% reported) .
  • Solvent Engineering : Replace dioxane with cyclopentyl methyl ether (CPME) for greener protocols .
  • Process Monitoring : Use inline FTIR to track reaction progress and minimize byproducts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.